molecular formula C20H25NO B3263316 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol CAS No. 371981-24-7

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol

Cat. No.: B3263316
CAS No.: 371981-24-7
M. Wt: 295.4 g/mol
InChI Key: LVRHAWGOMNIAIE-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol is a piperidine derivative featuring a benzyl group at the 1-position and a 3,5-dimethylphenyl substituent at the 4-position of the piperidine ring, with a hydroxyl group at the 4-hydroxy position. This structure combines aromatic, lipophilic (benzyl and dimethylphenyl groups), and polar (hydroxyl) moieties, making it a compound of interest in medicinal chemistry and materials science.

The synthesis of such compounds likely involves nucleophilic substitution or coupling reactions, as seen in related structures (e.g., microwave-assisted synthesis of carboxamides in ) . The hydroxyl group may introduce hydrogen-bonding capabilities, influencing molecular interactions in biological systems or crystalline states.

Properties

IUPAC Name

1-benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-16-12-17(2)14-19(13-16)20(22)8-10-21(11-9-20)15-18-6-4-3-5-7-18/h3-7,12-14,22H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRHAWGOMNIAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCN(CC2)CC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215134
Record name 4-(3,5-Dimethylphenyl)-1-(phenylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371981-24-7
Record name 4-(3,5-Dimethylphenyl)-1-(phenylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371981-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethylphenyl)-1-(phenylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, benzyl chloride, and 3,5-dimethylphenyl magnesium bromide.

    Grignard Reaction: The 3,5-dimethylphenyl magnesium bromide is prepared via a Grignard reaction, where 3,5-dimethylbromobenzene reacts with magnesium in anhydrous ether.

    N-Alkylation: Piperidine is then subjected to N-alkylation with benzyl chloride in the presence of a base, such as sodium hydride, to form N-benzylpiperidine.

    Addition Reaction: The N-benzylpiperidine is reacted with the 3,5-dimethylphenyl magnesium bromide to form the desired product, this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl and 3,5-dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrogenation: Catalytic hydrogenation can be employed to reduce double bonds or aromatic rings present in the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., ether, dichloromethane), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydride).

Scientific Research Applications

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol involves its interaction with specific molecular targets. As a CCR5 antagonist, the compound binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge interaction with the receptor. Additionally, the lipophilic benzyl and 3,5-dimethylphenyl groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 3,5-dimethylphenyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Compound Substituent Electronic Effect Lipophilicity (logP*) Bioactivity (IC50) Source
1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol 3,5-dimethylphenyl Electron-donating High Not reported -
1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol 4-chlorophenyl Electron-withdrawing Moderate Not reported
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl Electron-donating High PET inhibition: ~10 µM
N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluorophenyl Electron-withdrawing Moderate PET inhibition: ~10 µM

*logP values inferred from substituent contributions.

  • Electron-Donating vs. In contrast, chloro or fluoro substituents (electron-withdrawing) may improve solubility and alter binding interactions .
  • Bioactivity : While direct data for the target compound is unavailable, the 3,5-dimethylphenyl group in carboxamides correlates with strong PET inhibition (IC50 ~10 µM), comparable to fluoro-substituted analogs. This suggests that substituent positioning and lipophilicity are critical for activity, possibly due to optimized interactions with hydrophobic binding pockets .

Core Structural Differences

  • Piperidin-4-ol vs. Carboxamides/Acetamides: The hydroxyl group in piperidin-4-ol enables hydrogen bonding, which may enhance target binding or crystallinity.
  • Benzyl Group: The benzyl moiety in the target compound may engage in π-π stacking with aromatic residues in proteins, a feature absent in simpler acetamides () or organophosphorus ligands () .

Physicochemical Properties

  • Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to chloro or fluoro analogs, favoring blood-brain barrier penetration but posing formulation challenges.
  • Solubility : The hydroxyl group may mitigate lipophilicity, though crystalline packing (influenced by substituents; ) could reduce aqueous solubility .

Structural and Crystallographic Considerations

  • Crystal Packing : In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (), the 3,5-dimethyl group led to two molecules per asymmetric unit, suggesting steric effects influence packing. Similar behavior in the target compound could affect stability or bioavailability .
  • Refinement Tools : SHELX programs () are widely used for small-molecule crystallography, indicating that the compound’s structure could be resolved robustly despite complex substituents .

Biological Activity

1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl group and a 3,5-dimethylphenyl substituent. The arrangement of the methyl groups on the phenyl ring plays a crucial role in its chemical reactivity and biological activity. The basic nitrogen atom in the piperidine ring enables interaction with various biological targets, enhancing its pharmacological profile.

This compound has been identified as a CCR5 antagonist , which is significant in the context of HIV-1 treatment. The mechanism involves binding to the CCR5 receptor, thereby blocking HIV-1 entry into host cells. This interaction is facilitated by the compound's lipophilic groups, which enhance binding affinity and specificity.

Antiviral Activity

In studies evaluating antiviral properties, this compound has shown promise as a CCR5 antagonist. Its ability to inhibit HIV-1 entry makes it a candidate for further development in antiviral therapies.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and various bacterial infections .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)
This compoundAChE12.5
This compoundUrease8.0

Study on Antiviral Properties

A study highlighted the effectiveness of various piperidine derivatives in inhibiting HIV replication. The specific compound this compound was noted for its strong binding affinity to the CCR5 receptor, demonstrating significant potential as an antiviral agent.

Antibacterial Activity Assessment

Research evaluating antibacterial properties revealed that derivatives of piperidine exhibited moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the 3,5-dimethyl groups was found to enhance antibacterial efficacy compared to other derivatives lacking these modifications .

Table 2: Antibacterial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)
This compoundSalmonella typhi15
This compoundBacillus subtilis18

Comparison with Similar Compounds

Comparative studies have shown that the unique substitution pattern of this compound contributes to its distinct pharmacological properties when compared to other piperidine derivatives:

Table 3: Comparison of Piperidine Derivatives

CompoundCCR5 Antagonist ActivityAChE Inhibition (IC50 μM)
This compoundYes12.5
1-Benzyl-4-phenylpiperidin-4-olModerate20
1-Benzyl-4-(4-methylphenyl)piperidin-4-olNo25

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including reductive amination or Mannich reactions, to construct the piperidin-4-ol core. For example, analogous piperidin-4-ol derivatives are synthesized using ethanol or acetone as solvents, with temperature control (60–80°C) and reaction times of 12–24 hours to maximize yield . Key parameters to optimize include:

  • Solvent polarity : Polar aprotic solvents improve nucleophilic substitution efficiency.
  • Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaBH₄) influence stereochemistry and purity.
  • Purification : Column chromatography or recrystallization ensures >95% purity.

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Methodological Answer: Standard characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyl and dimethylphenyl substituents. Chemical shifts for the hydroxyl group (δ ~1.8–2.2 ppm) and aromatic protons (δ ~6.8–7.3 ppm) are diagnostic .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₅NO: 296.2014).
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Methodological Answer: Initial screening includes:

  • Receptor binding assays : Radioligand displacement (e.g., ³H-LSD for serotonin receptors) identifies affinity (Ki values) .
  • Cell-based cAMP assays : Measures Gi/o-coupled receptor activity (e.g., 5-HT1F antagonism) using cAMP GloSensor systems in HEK293T cells .
  • Cytotoxicity profiling : MTT assays in primary cells (e.g., human islets) assess safety margins at 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data, such as nonspecific effects at high concentrations?

Methodological Answer: Contradictions arise from off-target interactions or assay interference. Mitigation strategies include:

  • Concentration-response curves : Establish EC₅₀/IC₅₀ values below 3 µM to avoid nonspecific luminescence suppression .
  • Counter-screening : Test against related receptors (e.g., 5-HT1A, 5-HT2B) to confirm selectivity .
  • Orthogonal assays : Validate findings with calcium flux or β-arrestin recruitment assays .

Q. What strategies improve the compound’s metabolic stability and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug modification : Esterification of the hydroxyl group enhances membrane permeability (e.g., acetyl or phosphate prodrugs) .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., dimethylphenyl group oxidation) using liver microsomes .
  • Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution in rodent models via LC-MS/MS .

Q. How can in vivo models (e.g., diabetic mice) be optimized to study therapeutic efficacy without confounding variables?

Methodological Answer:

  • Humanized models : Transplant human islets into NOD.Cg -PrkdcscidIl2rgtm1Wjl/Sz (NSG) mice pre-treated with streptozotocin to mimic diabetes .
  • Dosing protocols : Intraperitoneal (IP) injections (20 mg/kg, twice daily) maintain plasma levels >100 nM for 8 hours .
  • Endpoint selection : Use intraperitoneal glucose tolerance tests (IPGTT) and fasting insulin/glucose ratios to assess beta-cell function .

Safety and Compliance Considerations

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation; avoid environmental release .
  • Waste Disposal : Classify as hazardous waste; employ licensed disposal services .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol
Reactant of Route 2
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1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol

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